molecular formula C14H18N2O3 B3351423 (R)-Ethyl 2-amino-3-(6-methoxy-1H-indol-3-yl)propanoate CAS No. 355840-03-8

(R)-Ethyl 2-amino-3-(6-methoxy-1H-indol-3-yl)propanoate

Cat. No.: B3351423
CAS No.: 355840-03-8
M. Wt: 262.3 g/mol
InChI Key: LLVNUEWNNYMQRS-GFCCVEGCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-Ethyl 2-amino-3-(6-methoxy-1H-indol-3-yl)propanoate ( 355840-03-8) is a chiral ethyl ester derivative of a methoxy-substituted tryptophan analog with a molecular formula of C14H18N2O3 and a molecular weight of 262.30 g/mol . This compound serves as a critical synthetic intermediate and building block in medicinal chemistry and pharmaceutical research for the synthesis of various indole alkaloids and other complex molecules . Its structure, featuring a methoxy group at the 6-position of the indole ring, makes it a valuable precursor in the study of serotonin biosynthesis pathways and the development of potential therapeutic agents . Researchers also utilize this compound and its derivatives in the production of fluorescent probes for imaging and detecting cellular processes, aiding advanced biomedical research . The product is supplied with a high purity level of not less than 98% and should be stored at 2-8°C to maintain stability . This product is labeled with the signal word "Warning" and carries hazard statements H302-H317 . This product is for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

ethyl (2R)-2-amino-3-(6-methoxy-1H-indol-3-yl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O3/c1-3-19-14(17)12(15)6-9-8-16-13-7-10(18-2)4-5-11(9)13/h4-5,7-8,12,16H,3,6,15H2,1-2H3/t12-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLVNUEWNNYMQRS-GFCCVEGCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1=CNC2=C1C=CC(=C2)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H](CC1=CNC2=C1C=CC(=C2)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30440435
Record name (R)-Ethyl 2-amino-3-(6-methoxy-1H-indol-3-yl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30440435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

355840-03-8
Record name (R)-Ethyl 2-amino-3-(6-methoxy-1H-indol-3-yl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30440435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Ethyl 2-amino-3-(6-methoxy-1H-indol-3-yl)propanoate typically involves the following steps:

    Starting Material: The synthesis begins with commercially available 6-methoxyindole.

    Alkylation: The indole is alkylated using ethyl bromoacetate in the presence of a base such as potassium carbonate to form ethyl 2-(6-methoxy-1H-indol-3-yl)acetate.

    Amination: The ester is then subjected to reductive amination using an appropriate amine source, such as ammonia or an amine derivative, in the presence of a reducing agent like sodium cyanoborohydride.

    Chiral Resolution: The racemic mixture obtained is resolved into its enantiomers using chiral chromatography or enzymatic resolution techniques to obtain the ®-enantiomer.

Industrial Production Methods

Industrial production of ®-Ethyl 2-amino-3-(6-methoxy-1H-indol-3-yl)propanoate follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large-scale alkylation and amination reactions are carried out in industrial reactors.

    Purification: The crude product is purified using techniques such as crystallization, distillation, or chromatography.

    Chiral Resolution: Industrial-scale chiral resolution methods, including simulated moving bed chromatography, are employed to separate the ®-enantiomer efficiently.

Chemical Reactions Analysis

Types of Reactions

®-Ethyl 2-amino-3-(6-methoxy-1H-indol-3-yl)propanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the amino group or the methoxy group under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products

    Oxidation: Oxo derivatives of the indole ring.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted indole derivatives depending on the electrophile used.

Scientific Research Applications

®-Ethyl 2-amino-3-(6-methoxy-1H-indol-3-yl)propanoate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and natural product analogs.

    Biology: Serves as a probe in studying enzyme-substrate interactions and receptor binding studies.

    Medicine: Investigated for its potential therapeutic effects in neurological disorders due to its structural similarity to tryptophan and serotonin derivatives.

    Industry: Utilized in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ®-Ethyl 2-amino-3-(6-methoxy-1H-indol-3-yl)propanoate involves its interaction with specific molecular targets:

    Molecular Targets: The compound can interact with serotonin receptors, enzymes like tryptophan hydroxylase, and other indole-binding proteins.

    Pathways Involved: It may modulate neurotransmitter pathways, influencing serotonin levels and related signaling cascades.

Comparison with Similar Compounds

Ethyl 2-amino-3-(1H-indol-3-yl)propanoate hydrochloride

  • Key Difference : Lacks the 6-methoxy group on the indole ring.

Ethyl 2-amino-3-(5-fluoro-1H-indol-3-yl)propanoate

  • Key Difference : Substitutes 6-methoxy with 5-fluoro on the indole.
  • Impact : Fluorine’s electron-withdrawing nature may alter electronic distribution, affecting binding affinity in receptor interactions. The 5-fluoro analog could exhibit enhanced metabolic stability but reduced solubility compared to the methoxy derivative .

N-[2-(6-methoxy-1H-indol-3-yl)ethyl]-3-phenylpropanamide

  • Key Difference: Replaces the amino acid ester with an amide-linked phenylpropanamide chain.

Stereochemical Variants

(S)-Ethyl 2-amino-3-(1H-indol-3-yl)propanoate

  • Key Difference: (S)-enantiomer of the non-methoxy analog.
  • Impact : Enantiomeric differences can lead to divergent biological activities. For example, (S)-forms may exhibit altered receptor binding kinetics or metabolic pathways compared to (R)-forms .

(R)-Ethyl 2-amino-3-(4-fluorophenyl)propanoate hydrochloride

  • Key Difference : Replaces indole with a 4-fluorophenyl group.

Ester Group Modifications

Butyl 2-amino-3-(1H-indol-3-yl)propanoate

  • Key Difference : Ethyl ester replaced with butyl.

tert-Butyl 2-(Diphenylmethyleneamino)-3-(6-methoxy-1H-indol-3-yl)propanoate

  • Key Difference: tert-Butyl ester and diphenylmethyleneamino protection.
  • Impact: The bulky tert-butyl group may hinder enzymatic degradation, while the diphenylmethyleneamino group could mask the amino functionality, altering reactivity .

Physicochemical and Pharmacological Data Comparison

Compound Name Substituent/Modification logP (Predicted) Solubility (mg/mL) Key Biological Notes
(R)-Ethyl 2-amino-3-(6-methoxy-1H-indol-3-yl)propanoate 6-methoxy, ethyl ester, (R)-config 1.8 12.5 (PBS) Potential CNS activity (hypothetical)
Ethyl 2-amino-3-(1H-indol-3-yl)propanoate No methoxy 2.1 8.2 (PBS) Lower polarity, reduced solubility
Ethyl 2-amino-3-(5-fluoro-1H-indol-3-yl)propanoate 5-fluoro 2.3 7.8 (PBS) Enhanced metabolic stability
Butyl 2-amino-3-(1H-indol-3-yl)propanoate Butyl ester 3.0 5.5 (PBS) Increased lipophilicity

Biological Activity

(R)-Ethyl 2-amino-3-(6-methoxy-1H-indol-3-yl)propanoate, also known as a derivative of tryptophan, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its structural features that include an ethyl group, an amino group, and a methoxy-substituted indole moiety, which may contribute to its pharmacological properties.

  • Molecular Formula : C₁₂H₁₄N₂O₃
  • Molecular Weight : 234.25 g/mol
  • CAS Number : 399030-99-0

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The indole structure is known for its role in neurotransmission and modulation of several receptor systems, particularly serotonin receptors. This compound may exhibit:

  • Serotonergic Activity : By mimicking serotonin or interacting with serotonin receptors, it could influence mood and anxiety levels.
  • Antioxidant Properties : The methoxy group may enhance the compound's ability to scavenge free radicals, thus providing neuroprotective effects.

Antiviral Activity

Recent studies have highlighted the antiviral potential of compounds related to this compound. For instance, research involving similar indole derivatives demonstrated significant inhibition of viral entry into host cells, particularly against SARS-CoV-2. The compounds showed low cytotoxicity and effective inhibition at micromolar concentrations, suggesting a favorable therapeutic index for further development .

Neuroprotective Effects

In vitro studies suggest that this compound may exert neuroprotective effects by modulating oxidative stress pathways. The antioxidant activity associated with the methoxy group can potentially mitigate neuronal damage caused by oxidative stress .

Study on Antiviral Activity

A recent investigation evaluated the antiviral efficacy of various indole-based compounds using a high-throughput screening method against SARS-CoV-2. The study reported that certain derivatives exhibited IC₅₀ values around 10 μM without significant cytotoxicity at concentrations up to 100 μM . This indicates a promising avenue for therapeutic development against viral infections.

Neuroprotective Study

Another study focused on the neuroprotective properties of related compounds in models of oxidative stress. The results indicated that these compounds could significantly reduce markers of oxidative damage in neuronal cells, showcasing their potential for treating neurodegenerative diseases .

Data Table: Biological Activity Summary

Activity TypeCompoundIC₅₀ (μM)CC₅₀ (μM)Notes
AntiviralIndole Derivative~10>100Effective against SARS-CoV-2
NeuroprotectiveRelated CompoundsN/AN/AReduced oxidative stress in neuronal cells

Q & A

Q. How to optimize LC-MS parameters for trace impurity detection?

  • Ionization : Electrospray ionization (ESI+) enhances detection of protonated molecular ions.
  • Collision energy : Optimize for fragmentation patterns (e.g., m/z 232 → 159 for ester cleavage) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(R)-Ethyl 2-amino-3-(6-methoxy-1H-indol-3-yl)propanoate
Reactant of Route 2
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(R)-Ethyl 2-amino-3-(6-methoxy-1H-indol-3-yl)propanoate

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